molecular formula C6H2ClF3O2 B3277382 5-(Trifluoromethyl)furan-2-carbonyl chloride CAS No. 65865-25-0

5-(Trifluoromethyl)furan-2-carbonyl chloride

Cat. No.: B3277382
CAS No.: 65865-25-0
M. Wt: 198.53 g/mol
InChI Key: LDUVGYISWYZCTF-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)furan-2-carbonyl chloride (CAS 65865-25-0) is a specialized furan-based building block of interest in advanced chemical synthesis. With a molecular formula of C6H2ClF3O2 and a molecular weight of 198.53 g/mol, this compound integrates a highly reactive acyl chloride group with the unique properties of a trifluoromethyl-substituted furan ring . The acyl chloride group makes it an excellent electrophile for nucleophilic acyl substitution reactions, enabling its use in the synthesis of amides, esters, and ketones. The presence of the trifluoromethyl (CF3) group, a strong electron-withdrawing moiety, can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable feature in medicinal chemistry and agrochemical research . While specific analytical data for this compound is limited in public sources, its structural similarity to other furan carbonyl chlorides, such as 5-(chloromethyl)furan-2-carbonyl chloride, suggests its potential utility as a monomer or intermediate in the development of polymers and functional materials . This reagent is intended for research applications only and is not for diagnostic or therapeutic use. Researchers are advised to handle this compound with appropriate safety precautions.

Properties

IUPAC Name

5-(trifluoromethyl)furan-2-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF3O2/c7-5(11)3-1-2-4(12-3)6(8,9)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDUVGYISWYZCTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C(F)(F)F)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00664863
Record name 5-(Trifluoromethyl)furan-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00664863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65865-25-0
Record name 5-(Trifluoromethyl)furan-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00664863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)furan-2-carbonyl chloride typically involves the introduction of a trifluoromethyl group into the furan ring. One common method is the reaction of furfural or its derivatives with trifluoroacetic acid and xenon difluoride (XeF2), followed by hydrolysis to yield 5-(Trifluoromethyl)furfural. This intermediate can then be converted to this compound using appropriate chlorinating agents .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. The use of continuous flow reactors and efficient chlorinating agents can enhance the yield and purity of the final product. Additionally, the use of environmentally benign reagents and solvents is preferred to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-(Trifluoromethyl)furan-2-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Reduction Reactions: The compound can be reduced to the corresponding alcohol or aldehyde using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, alcohols, thiols), base catalysts (triethylamine), solvents (dichloromethane).

    Reduction: Reducing agents (LiAlH4), solvents (ether).

    Oxidation: Oxidizing agents (potassium permanganate), solvents (acetone).

Major Products:

    Amides, esters, and thioesters: from substitution reactions.

    Alcohols and aldehydes: from reduction reactions.

    Furan-2,5-dione derivatives: from oxidation reactions.

Scientific Research Applications

Chemistry: 5-(Trifluoromethyl)furan-2-carbonyl chloride is used as a building block in organic synthesis. Its trifluoromethyl group imparts unique electronic properties to the molecules, making it valuable in the development of new materials and catalysts.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates. It is also investigated for its potential antiviral, antibacterial, and anticancer activities .

Industry: The compound is used in the production of specialty chemicals and polymers. Its unique reactivity makes it suitable for the synthesis of high-performance materials with specific properties, such as increased thermal stability and resistance to degradation .

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)furan-2-carbonyl chloride in biological systems involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity towards specific targets, leading to improved therapeutic effects. The compound may also participate in covalent bonding with target proteins, thereby modulating their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, applications, and synthetic routes of 5-(trifluoromethyl)furan-2-carbonyl chloride can be contextualized by comparing it to structurally related furan-2-carbonyl chlorides. Below is a detailed analysis:

Structural and Functional Group Variations

Compound Name Substituent(s) Key Properties/Applications Synthesis Method
This compound -CF₃ at C5 High electrophilicity; used in fluorinated drug intermediates and specialty polymers. Likely via SOCl₂ or t-BuOCl treatment of 5-(trifluoromethyl)furan-2-carboxylic acid (inferred from ).
5-(Chloromethyl)furan-2-carbonyl chloride -CH₂Cl at C5 Biofuel precursor (e.g., furoate esters); polymer synthesis. Yield: 85% with t-BuOCl . CMF (5-(chloromethyl)furfural) + t-BuOCl at 50°C for 24 h .
5-(3-Hydroxyphenyl)furan-2-carbonyl chloride -C₆H₄OH at C5 Anti-hyperlipidemic drug intermediates . Oxalyl chloride reflux with carboxylic acid (48 h) .
5-(3,5-Dichlorophenoxy)furan-2-carbonyl chloride -O-C₆H₃Cl₂ at C5 Industrial research applications; GHS-listed for hazardous handling . Not explicitly detailed; likely via SOCl₂ or similar chlorination.
5-(2-Fluorophenyl)furan-2-carbonyl chloride -C₆H₄F at C5 Pharmaceutical building block (Thermo Scientific™ catalog) . Unspecified; commercial availability suggests multistep aryl functionalization.

Reactivity and Stability

  • Electrophilicity : The -CF₃ group in this compound increases electrophilicity compared to -CH₂Cl or aryl-substituted analogs, accelerating nucleophilic acyl substitution reactions (e.g., amidation, esterification). This property is critical in synthesizing fluorinated bioactive molecules .
  • Thermal Stability : Fluorinated derivatives generally exhibit higher thermal stability than chlorinated analogs, making them suitable for high-temperature polymer applications (e.g., polyamides, polyesters) .
  • Hydrolytic Sensitivity : All acyl chlorides are moisture-sensitive, but electron-withdrawing groups like -CF₃ may reduce hydrolysis rates slightly compared to electron-donating substituents .

Biological Activity

5-(Trifluoromethyl)furan-2-carbonyl chloride is a synthetic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and materials science. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C7_7H4_4ClF3_3O, with a molecular weight of 210.56 g/mol. The trifluoromethyl group significantly influences the compound's chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can influence various pathways, including:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, affecting metabolic pathways.
  • Receptor Modulation : It could potentially modulate receptor activity, leading to altered signaling cascades.

Research indicates that the presence of the trifluoromethyl group enhances lipophilicity, which may facilitate better membrane permeability and bioavailability in target cells.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown significant activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus62.5 μg/mL
Escherichia coli125 μg/mL
Klebsiella pneumoniae15.6 μg/mL

These results suggest that the compound may be a promising candidate for developing new antibacterial agents .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest:

  • Cell Lines Tested : H146 (lung cancer), MCF-7 (breast cancer)
  • IC50_{50} Values: Ranged from 10 μM to 30 μM across different cell lines.

The compound's ability to inhibit Bcl-2 and Bcl-xL proteins suggests its potential as an anticancer agent by promoting apoptotic pathways .

Case Studies

  • Antibacterial Efficacy Study : A study evaluating the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA) reported an MIC value comparable to existing antibiotics, indicating its potential as a therapeutic alternative .
  • Cytotoxicity Assessment : Research conducted on lung and breast cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability, suggesting its role as a potent anticancer agent .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound Activity Type MIC/IC50 Values
5-Nitro-3,4-dihydroquinolin-2(1H)-oneAntimicrobialMIC: 15.6 μg/mL
3,4-Dihydroquinolin-2(1H)-oneAnticancerIC50: 20 μM
Furan derivativesVariousVaries widely

This table illustrates that while all compounds exhibit notable biological activities, the unique trifluoromethyl substitution on furan enhances both antimicrobial and anticancer properties compared to other derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Trifluoromethyl)furan-2-carbonyl chloride
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